molecular formula C9H9N3O2 B15198708 2,4-dimethyl-7-nitro-1H-benzimidazole CAS No. 23291-70-5

2,4-dimethyl-7-nitro-1H-benzimidazole

Cat. No.: B15198708
CAS No.: 23291-70-5
M. Wt: 191.19 g/mol
InChI Key: WIBJMIWMRXIJOP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a nitro-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent reduction to yield the desired benzimidazole compound .

Industrial Production Methods: Industrial production of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole often employs catalytic processes to enhance yield and selectivity. Catalysts such as nickel or palladium are used to facilitate the cyclization and reduction steps. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

  • 2-Methyl-7-nitro-1H-benzo[d]imidazole
  • 4-Methyl-7-nitro-1H-benzo[d]imidazole
  • 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole

Comparison: 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .

Properties

CAS No.

23291-70-5

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,7-dimethyl-4-nitro-1H-benzimidazole

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-7(12(13)14)9-8(5)10-6(2)11-9/h3-4H,1-2H3,(H,10,11)

InChI Key

WIBJMIWMRXIJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])N=C(N2)C

Origin of Product

United States

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